molecular formula C14H29N B13299749 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

Cat. No.: B13299749
M. Wt: 211.39 g/mol
InChI Key: QQHQXSGNUPDXGY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C14H29N It is a cyclohexane derivative with a tert-butyl group and an N-(2-methylpropyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the reaction of 4-tert-butylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or ketones.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or ketones.

    Reduction: Secondary amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylcyclohexanone
  • 4-tert-butylcyclohexanol
  • N-(2-methylpropyl)cyclohexanamine

Uniqueness

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific combination of substituents, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C14H29N/c1-11(2)10-15-13-8-6-12(7-9-13)14(3,4)5/h11-13,15H,6-10H2,1-5H3

InChI Key

QQHQXSGNUPDXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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